molecular formula C9H9ClO3S B2544002 (4-Methylsulfonylphenyl)acetyl chloride CAS No. 74426-50-9

(4-Methylsulfonylphenyl)acetyl chloride

Cat. No. B2544002
CAS RN: 74426-50-9
M. Wt: 232.68
InChI Key: BZHCNJVEEDSUAH-UHFFFAOYSA-N
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Description

The compound "(4-Methylsulfonylphenyl)acetyl chloride" is a derivative of sulfonyl chloride, which is a functional group commonly used in organic synthesis. It is characterized by the presence of a sulfonyl group attached to a phenyl ring with a methyl substituent, indicating its potential use in various chemical reactions, particularly in the synthesis of sulfonamides and other sulfur-containing organic compounds.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of amines with sulfonyl chlorides. For instance, a study describes the synthesis of a series of sulfonamides starting from 4-methoxyphenethylamine and reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This process likely shares similarities with the synthesis of "(4-Methylsulfonylphenyl)acetyl chloride," where the acetyl chloride moiety would be introduced to the phenyl ring.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is typically characterized using spectroscopic techniques such as IR, NMR (both 1H and 13C), and sometimes X-ray crystallography . These techniques provide detailed information about the local and global chemical activities of the molecule, including the electronic distribution and the nature of the bonds within the molecule.

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity towards nucleophiles due to the presence of the electrophilic sulfur atom. They are commonly used in the synthesis of sulfonamides by reacting with amines . Additionally, sulfonyl chlorides can undergo cross-coupling reactions, such as the Suzuki Cross-Coupling, to introduce various substituents onto the aromatic ring . The reactivity of "(4-Methylsulfonylphenyl)acetyl chloride" would be expected to follow these general patterns, with the potential for further functionalization through the acetyl chloride group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-Methylsulfonylphenyl)acetyl chloride" can be inferred from related compounds. Sulfonyl chlorides are generally solid at room temperature and have a high reactivity towards nucleophilic substitution reactions. They are soluble in organic solvents and can be handled under anhydrous conditions to prevent hydrolysis. The presence of the acetyl chloride group would likely increase the reactivity of the compound, making it a versatile intermediate in organic synthesis .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Phosphonic Acid Derivatives
    Acetyl chloride is instrumental in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These compounds have significant applications in various chemical processes, including the preparation of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).

  • Friedel-Crafts Acylation
    In the Friedel-Crafts acylation process, acetyl chloride is a key reagent. This reaction is critical in the production of intermediates like 4-methyl-acetophenone, used in various industrial applications (Min, 2011).

  • Drug Intermediate Synthesis
    4-(Methylthio)acetophenone, an important drug intermediate used for synthesizing Vioxx (Rofecoxib), is produced through Friedel–Crafts acylation using acetyl chloride. This demonstrates the compound's role in pharmaceutical manufacturing (Yadav & Bhagat, 2005).

  • Protective Reagent for Sugars
    In the field of organic chemistry, acetyl chloride is used as a protective reagent for sugars. This application is significant in complex organic synthesis, particularly in carbohydrate chemistry (Santoyo-González et al., 1994).

  • Synthesis of Multisulfonyl Chlorides
    The compound is used in the synthesis of functional aromatic multisulfonyl chlorides, key components in the preparation of dendritic and other complex organic molecules. These chlorides have diverse applications across different fields of chemistry (Percec et al., 2001).

Safety And Hazards

“(4-Methylsulfonylphenyl)acetyl chloride” is a hazardous substance. It reacts violently with water and is flammable . Containers may explode when heated, and vapors may form explosive mixtures with air . It can cause severe skin burns and eye damage .

Future Directions

Research has been conducted on derivatives of “(4-Methylsulfonylphenyl)acetyl chloride” for their potential antimicrobial and anti-inflammatory activities . These compounds could be further explored for their therapeutic potential in treating conditions associated with inflammation and microbial infections .

properties

IUPAC Name

2-(4-methylsulfonylphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHCNJVEEDSUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylsulfonylphenyl)acetyl chloride

Synthesis routes and methods

Procedure details

First, a mixture of 110 g (0.51 mole) of 4-methylsulfonylphenylacetic acid and 110 ml (1.51 moles) of thionyl chloride was heated at 90° C. for 2 hours. After completion of the reaction, an excess of thionyl chloride was distilled off under reduced pressure, giving about 120 g of 4-methylsulfonylphenylacetyl chloride as a light brown solid. The solid thus obtained was subjected to the subsequent reaction without isolation and purification.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One

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